![molecular formula C9H10N2O2 B11912494 (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure with a methanol group at the second position and a methoxy group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction typically proceeds at elevated temperatures in neutral or weakly basic organic solvents.
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs solid support catalysts such as aluminum oxide or titanium tetrachloride. These methods can be scaled up for large-scale production, although they may require recovery and disposal of solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (8-Methoxyimidazo[1,2-a]pyridin-2-yl)formaldehyde or (8-Methoxyimidazo[1,2-a]pyridin-2-yl)carboxylic acid.
Scientific Research Applications
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. The compound may also interact with calcium channels, modulating their function and affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative that contains the imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another anxiolytic with the imidazo[1,2-a]pyridine scaffold.
Olprione: A heart-failure drug that also features the imidazo[1,2-a]pyridine core.
Uniqueness
(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of both a methanol and a methoxy group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
(8-methoxyimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-5,12H,6H2,1H3 |
InChI Key |
LGKIUQFIZZAOQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


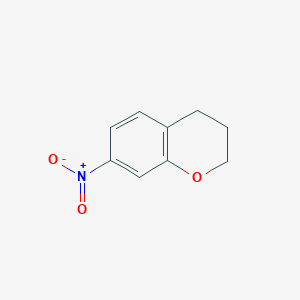
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)

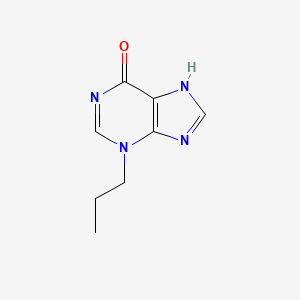



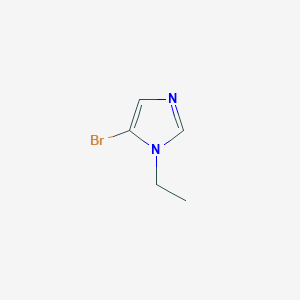



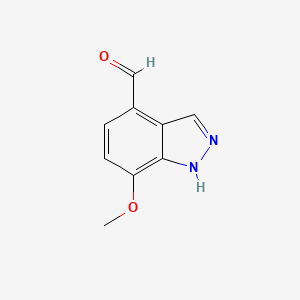
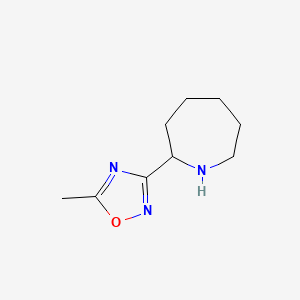
![3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid](/img/structure/B11912491.png)
